

Technical Monograph: Operational Stewardship of 2-Chloro-6-iodopyridin-3-amine

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Compound of Interest

Compound Name: 2-Chloro-6-iodopyridin-3-amine

CAS No.: 1032507-20-2

Cat. No.: B581208

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Executive Summary: The Bifunctional Scaffold

2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., SHP2, anticancer agents). Its structural value lies in its orthogonal reactivity:

- C6-Iodine: A "soft" electrophile susceptible to rapid oxidative addition, allowing for selective Suzuki-Miyaura or Sonogashira couplings under mild conditions.
- C2-Chlorine: A "harder" electrophile retained for secondary diversification or late-stage nucleophilic aromatic substitution ().
- C3-Amine: A nucleophilic handle for amide coupling or heterocycle ring closure.

Because of the labile C–I bond and the oxidation-prone amine, this compound requires a rigorous "Chain of Custody" approach to storage and handling to prevent pharmacological potency loss.

Physicochemical Profile & Identification

Property	Specification	Operational Implication
Chemical Name	2-Chloro-6-iodopyridin-3-amine	Primary Identifier
CAS Number	1032507-20-2	Verification required; distinguish from regioisomer (6-Cl-2-I)
Molecular Formula		Mass Balance Calculations
Molecular Weight	254.46 g/mol	Stoichiometry
Appearance	Off-white to beige/brown powder	Darkening indicates oxidation/iodine release
Solubility	DMSO, DMF, MeOH (Moderate)	Lipophilic; poor water solubility
Melting Point	>100°C (Predicted/Analogous)	Verify via DSC upon receipt
pKa (Predicted)	~3.0 - 4.0 (Pyridine N)	Weak base; protonates in strong acid

Hazard Assessment (GHS & Tox)

Based on Structure-Activity Relationships (SAR) of halogenated aminopyridines.

Signal Word:WARNING

- H302: Harmful if swallowed (Acute Tox. 4).
- H315: Causes skin irritation (Skin Irrit. 2).
- H319: Causes serious eye irritation (Eye Irrit.[1][2] 2A).
- H335: May cause respiratory irritation (STOT SE 3).[2]

Critical Toxicology Note: Halogenated pyridines can exhibit skin sensitization potential. The iodine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Storage Protocol: The "Dark & Dry" Standard

The primary degradation pathways are photolytic deiodination (homolytic cleavage of C–I) and N-oxide formation (amine oxidation).

Storage Hierarchy

- Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Never use clear glass.
- Atmosphere: Headspace purge with Argon (Ar) or Nitrogen () is mandatory for storage >7 days.
- Temperature: Refrigerate at 2–8°C.
 - Note: Freezing (-20°C) is acceptable but requires rigorous desiccation during thaw to prevent condensation, which hydrolyzes the C-Cl bond over time.
- Secondary Containment: Sealed desiccator or opaque polyethylene bag with silica gel packets.

Stability Indicators[5][6]

- Pass: Off-white, free-flowing powder.
- Alert: Clumping (hygroscopic uptake).
- Fail: Deep brown/purple discoloration (indicates liberation of elemental Iodine or quinone-like oxidation products).

Operational Handling & Synthesis Workflow

Engineering Controls

- Weighing: Must be performed inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).

- **Static Control:** Use an ionizing bar if the powder is static-prone (common with dry halopyridines) to prevent aerosolization.

Solubilization Strategy

When preparing stock solutions (e.g., for HTS or reaction):

- **Solvent Choice:** Anhydrous DMSO or DMF are preferred.
- **Order of Addition:** Add solvent to powder, not vice versa, to minimize dust.
- **Degassing:** Sparge the solution with Argon for 5 minutes immediately after dissolution to prevent rapid oxidative darkening.

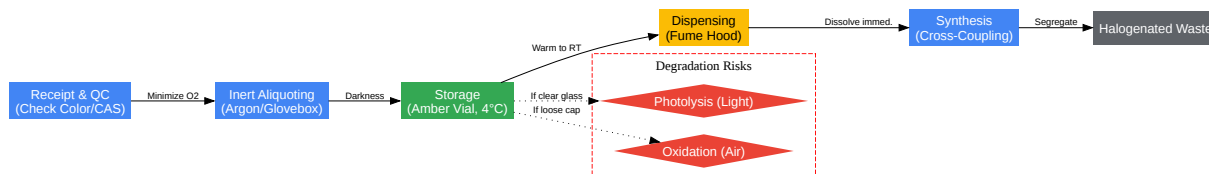
Reaction Monitoring (TLC/LCMS)

- **TLC Visualization:** UV (254 nm).
- **Stain:** Ninhydrin (for the free amine) or Iodine chamber (though the compound itself contains iodine, the background contrast helps).
- **LCMS:** Monitor for the $[M+H]^+$ peak of 255/257 (Cl isotope pattern). Watch for a mass of 128 (de-iodinated byproduct) which suggests photolytic degradation.

Visualizing the Workflow

Diagram 1: Lifecycle & Stewardship

This workflow illustrates the "Chain of Custody" from receipt to waste, emphasizing the critical control points (CCPs) for stability.

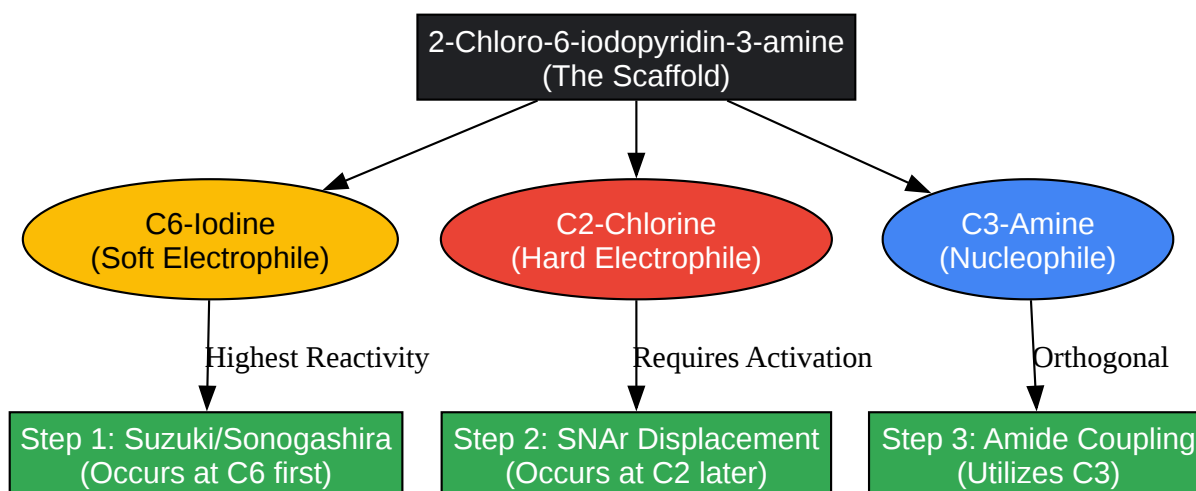


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Caption: Operational lifecycle emphasizing the protection against photolysis and oxidation during storage and handling.

Diagram 2: Orthogonal Reactivity Logic

Understanding why this molecule is handled carefully helps researchers prioritize the order of addition in synthesis.



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Caption: Chemoselective hierarchy: The C6-Iodine is the primary reactive site, requiring protection from incidental Pd-contamination.

Emergency Protocols

Spill Response

- Solid Spill: Do not dry sweep (dust generation). Use a damp paper towel or oil-impregnated sweeping compound. Place in a sealed bag labeled "Halogenated Organic Waste."
- Solution Spill: Absorb with vermiculite or sand. Double-glove (Nitrile >0.11mm) as halogenated solvents/compounds can permeate standard gloves rapidly.

First Aid

- Eye Contact: Rinse immediately with water for 15 minutes. The iodine content makes this particularly irritating to mucous membranes.
- Skin Contact: Wash with soap and water.[1] If brown staining occurs, it indicates iodine interaction; monitor for sensitization.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866635 (Isomer Analog). Retrieved from [[Link](#)]
- U.S. Pharmacist (2023). Light-Sensitive Injectable Prescription Drugs (Stability of Iodinated Compounds). Retrieved from [[Link](#)]

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